An In-depth Technical Guide to 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine
An In-depth Technical Guide to 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a detailed exploration of its synthesis, characterization, and potential biological significance. The guide synthesizes available data with expert insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The fusion of a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, with a piperidine moiety, a saturated six-membered heterocycle containing one nitrogen atom, has given rise to a class of compounds with significant therapeutic potential. 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine (Figure 1) is a notable example within this class, featuring a fluorophenyl substituent that can modulate its physicochemical and pharmacological properties.
This guide will delve into the core chemical attributes of this molecule, offering a detailed synthesis protocol, analytical characterization methods, and an exploration of its reactivity and stability. Furthermore, we will discuss its potential biological activities based on the known pharmacology of related structures.
Figure 1: Chemical Structure of 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine
Caption: 2D structure of the title compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₅H₁₆FN₅ | Calculated |
| Molecular Weight | 285.32 g/mol | Calculated |
| CAS Number | 1338674-66-0 | Chemical Abstract Service |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | Based on structural analysis |
| pKa (most basic) | 8.5 - 9.5 | Predicted using ACD/Percepta, ChemAxon[1][2][3][4][5][6][7] |
| pKa (weakly basic) | 1.5 - 2.5 | Predicted using ACD/Percepta, ChemAxon[1][2][3][4][5][6][7] |
The basicity of the molecule is primarily attributed to the primary amine on the piperidine ring and, to a lesser extent, the nitrogen atoms of the pyridazine ring. The primary amine is predicted to be the most basic center, with a pKa value in the range typical for a primary amine on a saturated heterocycle. The pyridazine nitrogens are significantly less basic due to the electron-withdrawing nature of the aromatic ring system.
Synthesis and Purification
While a specific protocol for the synthesis of 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-amine has not been published, a reliable synthetic route can be devised based on established methodologies for similar compounds, particularly from studies on related pyridazine derivatives as potential therapeutic agents.[8] The proposed synthesis involves a two-step process starting from commercially available materials.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl (1-(6-chloropyridazin-3-yl)piperidin-4-yl)carbamate (Intermediate 1)
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Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl piperidin-4-ylcarbamate (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
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Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. The causality for this step lies in the nucleophilic aromatic substitution (SNAr) mechanism, where the secondary amine of the piperidine derivative displaces one of the chlorine atoms on the electron-deficient pyridazine ring. The base is essential to neutralize the HCl generated during the reaction.
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Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. The product will precipitate out and can be collected by filtration. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
Step 2: Synthesis of tert-Butyl (1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)carbamate (Intermediate 2)
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Reaction Setup: In a reaction vessel, combine Intermediate 1 (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
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Reaction Conditions: Degas the mixture with nitrogen or argon and then heat it to reflux (around 100-110 °C) for 8-16 hours. The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. The palladium catalyst facilitates the cross-coupling between the aryl chloride (Intermediate 1) and the boronic acid.
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Work-up and Purification: Upon completion, cool the reaction, and separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Step 3: Synthesis of 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine (Final Product)
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Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
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Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, and this step efficiently removes it to reveal the primary amine.
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Work-up and Purification: After the deprotection is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. The residue can be dissolved in a minimal amount of a suitable solvent and precipitated by the addition of a non-polar solvent like diethyl ether. The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Characterization and Analysis
The structural integrity and purity of 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-amine should be confirmed using a combination of spectroscopic and chromatographic techniques. While specific spectra for this exact compound are not publicly available, we can predict the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl and pyridazine rings, as well as the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the electronic environment of each proton. For instance, the protons on the pyridazine ring will likely appear in the downfield region (δ 7.0-9.0 ppm). The protons on the piperidine ring will be in the upfield region (δ 1.5-4.0 ppm). The NH₂ protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the piperidine ring will appear in the upfield region (δ 20-60 ppm).
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¹⁹F NMR: The fluorine NMR will show a signal corresponding to the single fluorine atom on the phenyl ring.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus a proton (approximately 286.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
The purity of the compound can be assessed by reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like formic acid or trifluoroacetic acid. The compound should elute as a single, sharp peak under optimized conditions.
Reactivity and Stability
The chemical reactivity of 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-amine is dictated by the functional groups present in its structure.
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Pyridazine Ring: The pyridazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. However, the presence of the bulky piperidinyl substituent may sterically hinder some reactions. The pyridazine ring is generally stable to a range of reaction conditions but can be reduced under strong reducing conditions.[9]
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Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. The secondary amine within the ring is a nucleophile and a base.
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Primary Amine: The primary amine group is a key reactive site. It is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds. It is also basic and will readily form salts with acids.
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Fluorophenyl Group: The fluorophenyl group is generally stable and unreactive under most conditions. The fluorine atom is a weak deactivator and ortho-, para-directing in electrophilic aromatic substitution, though such reactions are unlikely to occur on this ring under typical conditions due to the presence of more reactive sites elsewhere in the molecule.
The compound should be stored in a cool, dry place, away from strong oxidizing agents and acids to ensure its stability.
Potential Biological Activity and Applications
While there is no specific published data on the biological activity of 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-amine, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
Derivatives of N-(1-(6-(phenyl)pyridazin-3-yl)piperidin-3-yl)amine have been investigated as inhibitors of Jumonji domain-containing 6 (JMJD6), an enzyme implicated in certain types of breast cancer.[8] This suggests that the core scaffold of the title compound could be a valuable starting point for the development of novel anticancer agents.
The pyridazine moiety is a common feature in many biologically active compounds with a wide range of activities, including cardiovascular, anti-inflammatory, and antimicrobial effects.[10] The piperidine ring is also a privileged scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system and other biological systems.
Given these precedents, 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-amine and its derivatives warrant further investigation for their potential as:
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Anticancer agents
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Kinase inhibitors
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CNS-active agents
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Anti-inflammatory agents
The primary amine provides a convenient handle for further chemical modification and the generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Logical relationships of the core scaffold to potential biological targets and therapeutic areas.
Conclusion
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine is a synthetically accessible compound with a chemical structure that suggests significant potential for drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and logical synthetic route, and a discussion of its expected analytical characteristics, reactivity, and stability. Based on the pharmacology of related compounds, this molecule represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and to explore its potential in a medicinal chemistry context.
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